molecular formula C20H22Cl3N3O2S B2680785 N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE CAS No. 1216780-92-5

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2680785
CAS No.: 1216780-92-5
M. Wt: 474.83
InChI Key: ZKSLSFUXLPVFMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-CHLORO-1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROPHENOXY)-N-[3-(DIMETHYLAMINO)PROPYL]ACETAMIDE HYDROCHLORIDE is a useful research compound. Its molecular formula is C20H22Cl3N3O2S and its molecular weight is 474.83. The purity is usually 95%.
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Scientific Research Applications

Synthetic Routes and Chemical Analyses

  • A study by Iftikhar et al. (2019) discusses a novel synthetic route to 1,3,4-oxadiazole derivatives, demonstrating potent α-glucosidase inhibitory potential. These derivatives were synthesized through successive conversions, starting from 4-chlorobenzoic acid, showcasing the compound's role in developing potential drug leads with significant biological activities Iftikhar et al., 2019.

  • Yu et al. (2014) prepared novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, highlighting a convenient method for synthesizing structurally related compounds. This work emphasizes the chemical versatility of similar compounds in synthesizing targeted derivatives for further research Yu et al., 2014.

Potential Applications in Biological Studies

  • Research on the inhibition of fatty acid synthesis in the green alga Scenedesmus Acutus by chloroacetamide derivatives, including compounds structurally related to the query compound, sheds light on their potential as selective herbicides. This suggests a broader application in agricultural sciences Weisshaar & Böger, 1989.

  • Nath et al. (2021) synthesized and evaluated indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. One of the synthesized compounds showed significant effectiveness, indicating the therapeutic potential of similar structures in drug development Nath et al., 2021.

Spectroscopic and Quantum Mechanical Studies

  • Mary et al. (2020) conducted spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs. The research provided insights into the electronic properties and potential applications of these compounds in dye-sensitized solar cells, revealing their utility in material science Mary et al., 2020.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2N3O2S.ClH/c1-24(2)11-4-12-25(18(26)13-27-15-9-7-14(21)8-10-15)20-23-19-16(22)5-3-6-17(19)28-20;/h3,5-10H,4,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSLSFUXLPVFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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